molecular formula C16H15NO2 B13129710 Acetoacetyldiphenylamine CAS No. 2540-31-0

Acetoacetyldiphenylamine

Cat. No.: B13129710
CAS No.: 2540-31-0
M. Wt: 253.29 g/mol
InChI Key: VLPXGVNKPRHLGC-UHFFFAOYSA-N
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Description

Acetoacetyldiphenylamine (CAS: 2540-31-0) is a diphenylamine derivative featuring an acetoacetyl functional group. This compound is characterized by its moderate hydrophobicity (logP = 3.330) and a critical volume (Vc) of 0.746 m³/kmol . These properties suggest utility in applications requiring lipid solubility and specific thermodynamic behaviors. Structurally, it belongs to the diphenylamine family, which includes analogs like tofenamic acid and thyroxine derivatives, though these differ in functional groups and biological activity .

Properties

CAS No.

2540-31-0

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

3-oxo-N,N-diphenylbutanamide

InChI

InChI=1S/C16H15NO2/c1-13(18)12-16(19)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3

InChI Key

VLPXGVNKPRHLGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetoacetyldiphenylamine can be synthesized through several methods. One common approach involves the reaction of diphenylamine with acetoacetic ester under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the acetoacetyl group is introduced to the diphenylamine .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents may be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Acetoacetyldiphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Acetoacetyldiphenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetoacetyldiphenylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. These interactions can modulate biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

4-Aminodiphenylamine (CAS: 101-54-2)

  • Structural Differences: While both compounds share a diphenylamine backbone, 4-Aminodiphenylamine substitutes the acetoacetyl group with an amino (-NH₂) group.
  • Physicochemical Properties: No logP or Vc data is provided for 4-Aminodiphenylamine in the evidence. However, the amino group likely increases polarity compared to Acetoacetyldiphenylamine.
  • Safety and Applications: 4-Aminodiphenylamine requires stringent medical monitoring due to delayed toxicity symptoms (e.g., post-exposure observation for 48 hours) .

Diphenylamine Analogs (Tofenamic Acid, Thyroxine)

  • Functional Group Variation: Tofenamic acid (a non-steroidal anti-inflammatory drug) and thyroid hormones (thyroxine, triiodothyronine) share diphenylamine cores but have distinct substituents (e.g., carboxylate or iodine groups) that dictate biological activity .
  • Implications : The acetoacetyl group in this compound may confer unique stability or reactivity in industrial applications, unlike the bioactive roles of these analogs.

Comparison Based on Physical Properties

Compounds with Similar Critical Volume (Vc = 0.746 m³/kmol)

The following compounds share the same Vc as this compound, suggesting comparable molecular packing or phase behavior:

Compound Name CAS Number Key Functional Groups Applications
This compound 2540-31-0 Acetoacetyl, diphenylamine Not specified
Benzoic acid, 2-methyl-, anhydride 607-86-3 Anhydride, methyl Likely industrial synthesis
O-benzoylbenzoic acid, ethyl ester 604-61-5 Ester, benzoyl Polymer/pharmaceuticals

Key Insight : Shared Vc values may indicate similar volumetric behavior in industrial processes, though structural differences dictate specific applications .

Compounds with Similar logP (3.330)

Compounds with matching logP values (e.g., DL-Metanephrine derivatives, N-allyl-1-naphthamide) share hydrophobicity profiles with this compound:

Compound Name CAS Number logP Functional Features
This compound 2540-31-0 3.330 Diphenylamine, acetoacetyl
DL-Metanephrine, N,O,O'-tris(trifluoroacetyl) N/A 3.330 Trifluoroacetyl, catecholamine
1-Naphthamide, N-allyl N/A 3.330 Allyl, naphthamide

Functional Comparison with Non-Diphenylamine Compounds

Dodecylamine (CAS: 124-22-1)

  • Structural Contrast : A straight-chain primary amine (C12H27N) vs. aromatic diphenylamine.
  • Applications : Dodecylamine is used as a polymer additive, with restrictions on food/water contact . This compound’s applications are unspecified but may involve similar industrial niches due to amine functionality.

Tables for Quick Reference

Table 1: Structural and Physical Comparison

Compound CAS logP Vc (m³/kmol) Key Functional Groups
This compound 2540-31-0 3.330 0.746 Acetoacetyl, diphenylamine
4-Aminodiphenylamine 101-54-2 N/A N/A Amino, diphenylamine
Dodecylamine 124-22-1 N/A N/A Straight-chain amine

Table 2: Shared Physical Properties

Property Value Example Compounds
Vc 0.746 This compound, O-benzoylbenzoic acid ester
logP 3.330 This compound, DL-Metanephrine derivatives

Biological Activity

Acetoacetyldiphenylamine (AADPA) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of AADPA, including its mechanisms of action, therapeutic potentials, and relevant case studies.

AADPA is classified as an alkylating agent , which means it can form covalent bonds with DNA, leading to various cellular responses. The compound has been studied for its potential anticancer properties, particularly as an antineoplastic agent. The mechanism primarily involves the formation of reactive intermediates that can induce DNA damage, ultimately triggering apoptosis in cancer cells.

Biological Activities

The biological activities of AADPA can be summarized as follows:

  • Anticancer Activity : AADPA has shown promise in preclinical studies as an anticancer agent. It operates through mechanisms that include DNA alkylation and modulation of cellular signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest AADPA may possess antimicrobial effects, although detailed investigations are still required to elucidate this aspect fully.
  • Toxicological Profile : As with many alkylating agents, AADPA's therapeutic benefits must be weighed against its potential toxicity, necessitating careful evaluation in clinical settings.

Case Studies and Research Findings

  • Anticancer Studies :
    • In experimental models, AADPA demonstrated significant cytotoxicity against various cancer cell lines. For example, a study indicated that AADPA exhibited potent activity against neoplasms in mice, suggesting its potential utility in cancer therapy .
    • The compound's mechanism as an alkylating agent aligns with established chemotherapeutic strategies that target rapidly dividing cells.
  • Pharmacological Studies :
    • Research has highlighted the role of AADPA as a nitrogen mustard compound, which is known for its use in chemotherapy. Studies have indicated that modifications to its structure can enhance its efficacy and reduce side effects .
  • Toxicological Assessments :
    • Toxicological evaluations have revealed that while AADPA shows promise as an anticancer drug, it also poses risks associated with genotoxicity due to its DNA-damaging properties. Animal studies have been crucial in understanding these risks and optimizing dosing regimens .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against cancer cells
AntimicrobialPotential activity noted; further research needed
ToxicityRisks associated with DNA damage; requires careful evaluation

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